molecular formula C18H20N2O3 B5711536 N-(2-ethoxyphenyl)-4-(propionylamino)benzamide

N-(2-ethoxyphenyl)-4-(propionylamino)benzamide

Cat. No. B5711536
M. Wt: 312.4 g/mol
InChI Key: PHFMZQYMBPUBEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethoxyphenyl)-4-(propionylamino)benzamide, also known as EPPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. EPPB is a small molecule inhibitor that selectively targets the protein kinase R-like endoplasmic reticulum kinase (PERK), which is involved in the unfolded protein response (UPR) pathway. The UPR pathway is activated when there is an accumulation of misfolded proteins in the endoplasmic reticulum, and it plays a crucial role in maintaining cellular homeostasis.

Scientific Research Applications

N-(2-ethoxyphenyl)-4-(propionylamino)benzamide has been used in various scientific research studies to investigate the role of PERK in the UPR pathway. It has been shown to inhibit PERK activation and reduce UPR-mediated cell death in cancer cells. This compound has also been used to study the effects of PERK inhibition on glucose metabolism and insulin secretion in pancreatic beta cells. Additionally, this compound has been used to investigate the therapeutic potential of targeting PERK in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

N-(2-ethoxyphenyl)-4-(propionylamino)benzamide selectively binds to the ATP-binding site of PERK and inhibits its kinase activity. This results in a decrease in UPR activation and a reduction in UPR-mediated cell death. This compound has also been shown to inhibit the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), which is downstream of PERK in the UPR pathway. This leads to a decrease in protein synthesis and a reduction in ER stress.
Biochemical and Physiological Effects:
This compound has been shown to have antitumor effects in various cancer cell lines, including breast cancer, ovarian cancer, and multiple myeloma. It has also been shown to improve glucose metabolism and insulin secretion in pancreatic beta cells. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-ethoxyphenyl)-4-(propionylamino)benzamide in lab experiments is its selectivity for PERK, which allows for specific targeting of the UPR pathway. Additionally, this compound has been shown to have good bioavailability and pharmacokinetic properties. However, one limitation of using this compound is its potential off-target effects, which may affect the interpretation of experimental results.

Future Directions

There are several future directions for research on N-(2-ethoxyphenyl)-4-(propionylamino)benzamide. One area of interest is the development of more potent and selective inhibitors of PERK. Another area of research is the investigation of the therapeutic potential of targeting PERK in neurodegenerative diseases. Additionally, further studies are needed to investigate the potential off-target effects of this compound and to develop strategies to minimize these effects.

Synthesis Methods

N-(2-ethoxyphenyl)-4-(propionylamino)benzamide can be synthesized using a multi-step synthetic route that involves the condensation of 2-ethoxyaniline with 4-nitrobenzoyl chloride to form 2-ethoxy-N-(4-nitrobenzoyl)aniline. This intermediate is then reduced to 2-ethoxy-N-(4-aminobenzoyl)aniline using palladium on carbon as a catalyst. The final step involves the acylation of 2-ethoxy-N-(4-aminobenzoyl)aniline with propionyl chloride to form this compound.

properties

IUPAC Name

N-(2-ethoxyphenyl)-4-(propanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-3-17(21)19-14-11-9-13(10-12-14)18(22)20-15-7-5-6-8-16(15)23-4-2/h5-12H,3-4H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHFMZQYMBPUBEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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